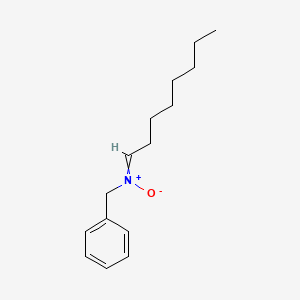
N-Benzyloctan-1-imine N-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Benzyloctan-1-imine N-oxide is a chemical compound that belongs to the class of N-oxides N-oxides are oxidation products of tertiary amines and are characterized by the presence of a nitrogen-oxygen coordinate covalent bond
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyloctan-1-imine N-oxide typically involves the oxidation of the corresponding tertiary amine. One common method is the use of hydrogen peroxide (H₂O₂) as the oxidizing agent. The reaction is carried out in the presence of a base, such as sodium hydroxide (NaOH), to facilitate the formation of the N-oxide. The reaction conditions generally involve moderate temperatures and controlled addition of the oxidizing agent to ensure complete conversion of the amine to the N-oxide .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and flow rates, ensuring high yields and consistent product quality. The use of catalysts, such as rhenium-based catalysts, can further enhance the efficiency of the oxidation process .
化学反応の分析
Types of Reactions
N-Benzyloctan-1-imine N-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex N-oxide derivatives.
Reduction: Reduction of this compound can yield the corresponding amine.
Substitution: The N-oxide group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) and peroxycarboxylic acids (RCOOOH) are commonly used oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used to convert the N-oxide back to the amine.
Substitution: Various nucleophiles can be used to replace the N-oxide group under appropriate reaction conditions.
Major Products Formed
Oxidation: Formation of higher-order N-oxides.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted imine derivatives.
科学的研究の応用
N-Benzyloctan-1-imine N-oxide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes
作用機序
The mechanism of action of N-Benzyloctan-1-imine N-oxide involves its ability to act as an oxidizing agent. The N-oxide group can participate in redox reactions, transferring oxygen atoms to other molecules. This property makes it useful in various chemical transformations and biological processes. The molecular targets and pathways involved in its action depend on the specific application and the nature of the interacting molecules .
類似化合物との比較
N-Benzyloctan-1-imine N-oxide can be compared with other N-oxides, such as:
Trimethylamine N-oxide: Commonly found in marine species and used as an osmolyte.
Pyridine N-oxide: Widely used in organic synthesis as a reagent and catalyst.
Quinuclidine N-oxide: Known for its use in the synthesis of pharmaceuticals and agrochemicals
特性
CAS番号 |
72552-76-2 |
|---|---|
分子式 |
C15H23NO |
分子量 |
233.35 g/mol |
IUPAC名 |
N-benzyloctan-1-imine oxide |
InChI |
InChI=1S/C15H23NO/c1-2-3-4-5-6-10-13-16(17)14-15-11-8-7-9-12-15/h7-9,11-13H,2-6,10,14H2,1H3 |
InChIキー |
ORDGRVQBZVTAQE-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCC=[N+](CC1=CC=CC=C1)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


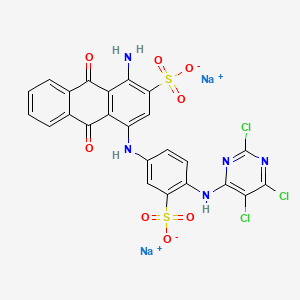
![Ethanesulfonic acid, 2,2'-[(2,2'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(1-methyl-2-triazene-3,1-diyl)]bis-, disodium salt](/img/structure/B14465284.png)
![3,3'-[[1,1'-Biphenyl]-4,4'-diyldi(hydrazin-2-yl-1-ylidene)]bis(6-oxocyclohexa-1,4-diene-1-carbaldehyde)](/img/structure/B14465285.png)
![7-Methyl-3-oxo-2,3-dihydro-1H-cyclopenta[a]naphthalene-1-carboxylic acid](/img/structure/B14465295.png)
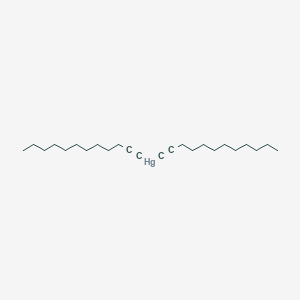
![2-[1-(2,4-Dinitrophenyl)ethyl]pyridine](/img/structure/B14465318.png)

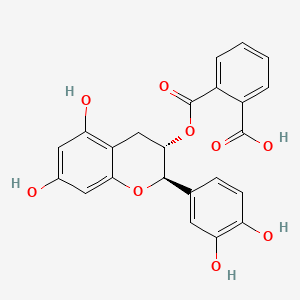
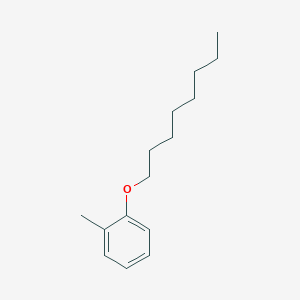
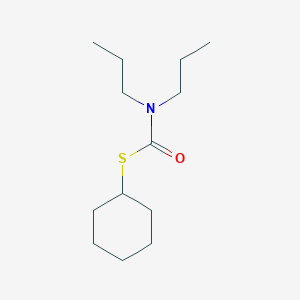
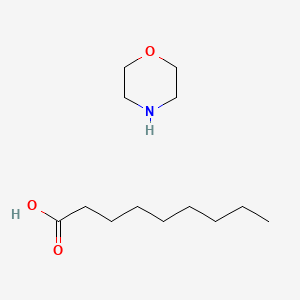
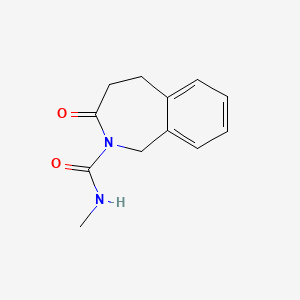
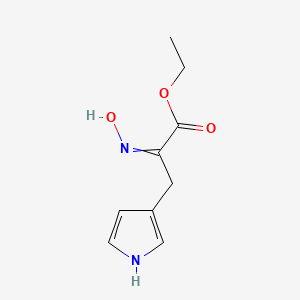
![3-[(4-{[(2,4-Diaminoquinazolin-6-yl)methyl]amino}benzoyl)amino]pentanedioic acid](/img/structure/B14465370.png)
